Product packaging for (5-Bromo-4-chloropyridin-2-yl)methanamine(Cat. No.:)

(5-Bromo-4-chloropyridin-2-yl)methanamine

Cat. No.: B12304431
M. Wt: 221.48 g/mol
InChI Key: OMSKXZIJNCYWSY-UHFFFAOYSA-N
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Description

Structural Context within Halogenated Pyridine (B92270) Derivatives

Halogenated pyridines are a cornerstone of modern synthetic chemistry, with the nature and position of the halogen substituents profoundly influencing the molecule's reactivity. The pyridine ring is inherently electron-deficient, and the presence of electron-withdrawing halogens like chlorine and bromine further deactivates the ring towards electrophilic substitution. Conversely, these halogens act as leaving groups in nucleophilic aromatic substitution reactions, a key feature in their synthetic utility.

In (5-Bromo-4-chloropyridin-2-yl)methanamine, the chlorine at the 4-position and the bromine at the 5-position create a distinct electronic environment. The methanamine group at the 2-position, a primary amine, introduces a nucleophilic and basic center, which can readily participate in a variety of chemical transformations such as amide bond formation, alkylation, and the formation of Schiff bases. The interplay between the electron-withdrawing halogens and the electron-donating potential of the aminomethyl group (once deprotonated) defines the molecule's chemical personality.

Significance in Contemporary Organic Synthesis and Heterocyclic Chemistry

While specific research on this compound is not extensively published, the significance of similarly structured halogenated pyridines is well-established in organic synthesis and medicinal chemistry nih.govpharmaexcipients.com. These scaffolds are integral to the synthesis of a wide array of more complex molecules, particularly those with pharmaceutical applications.

The general reactivity of pyridine allows for a range of transformations wikipedia.org. For instance, the nitrogen atom can be alkylated or oxidized, and the halogen atoms can be replaced through nucleophilic substitution. The aminomethyl group provides a handle for further functionalization. This versatility makes compounds like this compound valuable intermediates. A patent for the synthesis of 5-Bromo-2,4-dichloropyridine (B1280864), a potential precursor, highlights the industrial relevance of such halogenated pyridines google.com. This precursor could theoretically be converted to the target methanamine through a series of established synthetic steps.

The utility of related structures is evident in the synthesis of complex molecules. For example, a patent describes the one-pot synthesis of a diphenylmethane (B89790) derivative, which is an important intermediate for the antidiabetic drug Dapagliflozin, starting from a related bromo-chloro-substituted benzoic acid google.com. This underscores the potential of the this compound scaffold in the development of new therapeutic agents.

Research Landscape and Knowledge Gaps Pertaining to this compound

The current research landscape for this compound itself is sparse. Information is primarily available through chemical supplier catalogs, which confirm its commercial availability, often as a dihydrochloride (B599025) salt . Detailed scholarly articles focusing exclusively on its synthesis, characterization, and applications are not readily found.

The primary knowledge gap is the lack of published, peer-reviewed research detailing the specific synthetic routes to this compound and its reaction chemistry. While one can infer potential synthetic pathways from related compounds—for instance, the conversion of the corresponding methanol (B129727) derivative, (5-Bromo-4-chloropyridin-2-yl)methanol nih.govmatrixscientific.comuni.luuni.lu, to the methanamine—these have not been explicitly documented for this specific molecule.

Furthermore, while the broader class of halogenated pyridines is known to be important in medicinal chemistry, particularly in the development of kinase inhibitors nih.gov, the specific biological activity profile of this compound remains to be thoroughly investigated and reported in scientific literature. The existing patents on related compounds suggest potential areas of application, but dedicated studies are needed to elucidate the full potential of this particular scaffold. Future research should focus on developing and optimizing synthetic routes, exploring its reactivity in various chemical transformations, and screening for potential biological activities to fill these existing knowledge gaps.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6BrClN2 B12304431 (5-Bromo-4-chloropyridin-2-yl)methanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6BrClN2

Molecular Weight

221.48 g/mol

IUPAC Name

(5-bromo-4-chloropyridin-2-yl)methanamine

InChI

InChI=1S/C6H6BrClN2/c7-5-3-10-4(2-9)1-6(5)8/h1,3H,2,9H2

InChI Key

OMSKXZIJNCYWSY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1Cl)Br)CN

Origin of Product

United States

Advanced Methodologies for the Chemical Synthesis of 5 Bromo 4 Chloropyridin 2 Yl Methanamine

Strategic Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of (5-Bromo-4-chloropyridin-2-yl)methanamine dictates a primary disconnection of the aminomethyl group. This can be envisioned through two main pathways: disconnection of the carbon-nitrogen bond, leading back to a halomethylpyridine intermediate, or disconnection of the carbon-carbon bond between the pyridine (B92270) ring and the methylene (B1212753) group, which points towards a 2-functionalized pyridine precursor such as a nitrile or an aldehyde. wikipedia.orgamazonaws.comlakotalakes.comlibretexts.org

The most strategically sound approach involves the disconnection to a 5-bromo-4-chloropyridine-2-carbonitrile or 5-bromo-4-chloropyridine-2-carbaldehyde intermediate. These precursors are advantageous as the cyano or aldehyde group can be readily transformed into the desired aminomethyl functionality in the final steps of the synthesis. Further disconnection of the halogen atoms from this intermediate leads back to simpler, more readily available pyridine starting materials, such as 2-picoline or 2-cyanopyridine. This staged introduction of functional groups is crucial for controlling regioselectivity.

Key Retrosynthetic Disconnections:

Disconnection PointPrecursor MoleculeSynthetic Transformation Required
C-N bond of aminomethyl(5-Bromo-4-chloropyridin-2-yl)methyl halideNucleophilic substitution with an amine source
C-C bond (ring-CH2)5-Bromo-4-chloropyridine-2-carbonitrileReduction of nitrile
C-C bond (ring-CH2)5-Bromo-4-chloropyridine-2-carbaldehydeReductive amination
C-Br bond4-Chloro-2-cyanopyridineRegioselective bromination
C-Cl bond5-Bromo-2-cyanopyridineRegioselective chlorination

Precursor Functionalization and Halogenation Protocols

The successful synthesis of this compound heavily relies on the precise and regioselective introduction of the bromo and chloro substituents onto the pyridine ring. This requires careful selection of halogenating agents and reaction conditions to control the position of substitution, especially in the presence of other directing groups.

Regioselective Bromination of Pyridine Intermediates

The introduction of a bromine atom at the 5-position of a 4-chloropyridine (B1293800) precursor is a key step. The directing effects of the existing substituents play a critical role in achieving the desired regioselectivity. For instance, starting from a 4-chloro-2-substituted pyridine, the chlorine atom (an ortho, para-director) and the substituent at the 2-position will influence the site of electrophilic bromination.

A common strategy involves the bromination of a pre-existing amino-substituted pyridine, followed by diazotization and substitution of the amino group. For example, the bromination of 2-amino-4-chloropyridine (B16104) with N-bromosuccinimide (NBS) in a solvent like dichloromethane (B109758) can yield 2-amino-5-bromo-4-chloropyridine with high regioselectivity. google.com Subsequent removal of the amino group via a Sandmeyer-type reaction can provide the desired 5-bromo-4-chloropyridine core.

Table of Bromination Reactions:

Starting MaterialBrominating AgentSolventProductYield (%)Reference
2-Amino-4-chloropyridineN-BromosuccinimideDichloromethane2-Amino-5-bromo-4-chloropyridine87 google.com
2-HydroxypyrimidineHydrobromic acid / Hydrogen peroxide-5-Bromo-2-hydroxypyrimidine- google.com

Controlled Chlorination Strategies

The controlled introduction of a chlorine atom at the 4-position of a 5-bromopyridine intermediate is another critical transformation. The presence of the bromo substituent and the group at the 2-position will direct the incoming chloro group.

One effective method involves the diazotization of an amino group at the desired position, followed by a Sandmeyer reaction with a chloride source. For instance, starting from a 2-amino-5-bromopyridine (B118841), diazotization followed by treatment with copper(I) chloride can introduce a chlorine atom at the 2-position. If the target is chlorination at the 4-position, a starting material like 2-amino-5-bromopyridine can be chlorinated at the 4-position using reagents like sulfuryl chloride or N-chlorosuccinimide, although regioselectivity can be a challenge.

A patent describes the synthesis of 5-bromo-2,4-dichloropyridine (B1280864) from 2-amino-4-chloropyridine. google.com This process involves initial bromination at the 5-position, followed by diazotization of the amino group at the 2-position and subsequent chlorination. This highlights a viable, albeit indirect, route to achieving the desired halogenation pattern. More direct chlorination methods on a 5-bromopyridine scaffold often require specific directing groups or catalysts to achieve high regioselectivity at the 4-position. rsc.org

Aminomethylation and Amination Reaction Pathways

The final and crucial step in the synthesis of this compound is the introduction of the aminomethyl group. This can be achieved through the reduction of a nitrile or aldehyde precursor, or through direct amination techniques.

Catalytic Hydrogenation of Nitrile and Aldehyde Derivatives

A widely employed and efficient method for the synthesis of aminomethylpyridines is the catalytic hydrogenation of the corresponding pyridine-2-carbonitrile. Starting from 5-bromo-4-chloropyridine-2-carbonitrile, reduction of the nitrile group can be achieved using various catalytic systems. researchgate.netlab-chemicals.com

Raney Nickel is a common catalyst for nitrile reduction. The reaction is typically carried out under a hydrogen atmosphere in a solvent such as methanol (B129727) or ethanol, often with the addition of ammonia (B1221849) to suppress the formation of secondary and tertiary amine byproducts. The presence of the bromo and chloro substituents requires careful optimization of the reaction conditions to avoid dehalogenation. The use of Raney Nickel is often preferred over palladium-based catalysts in such cases due to a lower propensity for dehalogenation of aryl halides.

Alternatively, the target compound can be synthesized via the reductive amination of 5-bromo-4-chloropyridine-2-carbaldehyde. organic-chemistry.orgyoutube.comredalyc.org This one-pot reaction involves the formation of an imine intermediate by reacting the aldehyde with an ammonia source (such as ammonia in methanol or ammonium (B1175870) acetate), followed by in-situ reduction with a suitable reducing agent like sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN).

Table of Reduction/Reductive Amination Conditions:

PrecursorReagentsCatalyst/Reducing AgentProductReference
5-Bromo-4-chloropyridine-2-carbonitrileH2, NH3/MeOHRaney NickelThis compound
5-Bromo-4-chloropyridine-2-carbaldehydeNH3/MeOHSodium BorohydrideThis compound organic-chemistry.orgredalyc.org
5-Bromo-2,4-dichloropyrimidine (B17362)Methylamine/MeOH-(5-Bromo-2-chloro-pyrimidin-4-yl)-methyl-amine chemicalbook.com

Direct Amination Techniques for Pyridine Scaffolds

Direct amination techniques offer a more atom-economical approach to installing the aminomethyl group. One such method involves the nucleophilic substitution of a suitable leaving group on the methyl-substituted pyridine precursor. For instance, radical bromination of 5-bromo-4-chloro-2-methylpyridine (B1372642) would yield 2-(bromomethyl)-5-bromo-4-chloropyridine. Subsequent reaction with an amine source, such as ammonia or a protected amine equivalent, would provide the target molecule. However, controlling the selectivity of the radical bromination and avoiding side reactions can be challenging.

Another approach is the direct amination of the C-H bond of the methyl group, although this is a more advanced and less commonly employed method for this type of substrate. Such transformations often require specialized catalysts and reaction conditions. Given the reactivity of the dihalogenated pyridine ring, milder and more established methods like nitrile reduction or reductive amination are generally preferred for the synthesis of this compound.

Innovations in Synthetic Approaches for this compound Analogs

Recent innovations in synthetic organic chemistry have provided powerful tools for the construction of complex molecules like substituted pyridines. These advancements prioritize not only yield and purity but also efficiency and environmental sustainability. For analogs of this compound, these methodologies include the use of microwave irradiation, solvent-free conditions, and the application of green chemistry principles to optimize reaction processes.

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology is particularly effective for the synthesis of heterocyclic compounds like pyridine and pyrimidine (B1678525) derivatives. nih.govnih.gov In the synthesis of pyridine analogs, microwave irradiation can significantly reduce reaction times from hours to mere minutes, while also improving yields. nih.gov For instance, a one-pot, four-component reaction to produce pyridine derivatives demonstrated excellent yields of 82-94% in just 2-7 minutes under microwave irradiation. nih.gov

The efficiency of microwave synthesis is attributed to the direct and rapid heating of the reaction mixture, which can lead to different reaction selectivities and outcomes compared to conventional methods. rasayanjournal.co.in This approach has been successfully applied to produce a variety of substituted pyrimidines and pyridines, demonstrating its broad applicability for creating analogs of this compound. nih.govnih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyridine Analogs

MethodReaction TimeYield (%)Reference
Microwave-Assisted Synthesis2–7 min82–94% nih.gov
Conventional Heating8–12 h65–85% nih.gov

Performing chemical reactions without the use of solvents, or under solvent-free conditions, is a cornerstone of green chemistry that offers numerous benefits. This approach minimizes the use of often hazardous and volatile organic compounds (VOCs), reduces waste, and can simplify product purification. rasayanjournal.co.inconicet.gov.ar Solvent-free methods have been effectively used for the synthesis of functionalized pyridine derivatives. conicet.gov.arresearchgate.net

In one example, a Hantzsch-like multi-component condensation to produce functionalized pyridines was carried out at 80°C under solvent-free conditions, resulting in high yields (60–99%). conicet.gov.ar This demonstrates that complex heterocyclic structures can be assembled efficiently without a reaction medium. These reactions are not only environmentally friendly but also often lead to cleaner reaction profiles and easier workup procedures. rasayanjournal.co.in The combination of solvent-free conditions with techniques like microwave irradiation or the use of solid catalysts can further enhance reaction efficiency and sustainability. rasayanjournal.co.inconicet.gov.ar A novel synthesis of pyridine-2-yl substituted ureas was developed using pyridine N-oxides and dialkylcyanamides under solvent- and halide-free conditions, showcasing an atom-economical approach with yields ranging from 63-92%. rsc.org

The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. acs.org These principles are increasingly being integrated into the synthesis of complex molecules, including pyridine derivatives. rasayanjournal.co.inresearchgate.net Key tenets include maximizing atom economy, using safer solvents, reducing unnecessary derivatization steps, and employing catalytic reagents. acs.orgnih.gov

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, minimizing waste. rsc.orgjocpr.com This is a fundamental aspect of green synthesis design. jocpr.com

Reactions like additions and rearrangements typically have 100% atom economy, as all reactant atoms are incorporated into the product. jocpr.comprimescholars.com In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. primescholars.com For the synthesis of this compound analogs, choosing reaction pathways that maximize atom economy is crucial. For example, a novel method for creating pyridine-2-yl substituted ureas was highlighted for its atom-economical nature under solvent-free conditions. rsc.org Designing syntheses that avoid the use of protecting groups or stoichiometric reagents that are not incorporated into the final structure is a key strategy for maximizing atom economy. nih.govrsc.org

The choice of solvent is a critical factor in the environmental impact of a chemical process. semanticscholar.org Traditional solvents are often volatile, flammable, and toxic. reagent.co.uk Green chemistry encourages the use of safer alternatives, with water being one of the most benign solvents available. reagent.co.uk When organic solvents are necessary, the focus shifts to those with lower toxicity and environmental persistence, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). semanticscholar.orgmdpi.com

Table 2: Examples of Safer Solvents in Chemical Synthesis

SolventClassificationKey AdvantagesReference
WaterBenignNon-toxic, non-flammable, abundant. reagent.co.uk reagent.co.uk
2-Methyltetrahydrofuran (2-MeTHF)Eco-friendlyDerived from renewable resources, lower toxicity than THF. semanticscholar.orgmdpi.com semanticscholar.orgmdpi.com
Cyclopentyl methyl ether (CPME)Eco-friendlyHigh boiling point, low peroxide formation, stability to acids/bases. semanticscholar.orgmdpi.com semanticscholar.orgmdpi.com
EthanolGenerally safeNon-carcinogenic, biodegradable, derived from renewable sources. reagent.co.uk reagent.co.uk

Translating a laboratory-scale synthesis to an industrial-scale process requires careful optimization of reaction conditions and consideration of factors like safety, cost, and robustness. For the synthesis of this compound and its precursors, several factors are critical for successful scale-up.

A patent for the synthesis of 5-Bromo-2,4-dichloropyridine, a potential precursor, highlights a method designed to overcome challenges in large-scale production. google.com The process uses readily available starting materials and avoids dangerous reagents, achieving a total yield greater than 50%, which is significant for multi-step industrial syntheses. google.com Key considerations in process optimization include reagent selection, temperature control, and purification methods that are both efficient and scalable. For example, the use of Wells-Dawson heteropolyacids as recyclable catalysts in solvent-free pyridine synthesis presents a green and efficient alternative for large-scale production. conicet.gov.ar

Furthermore, controlling the physical properties of the final product, such as particle size distribution, is often crucial for its application. tdcommons.org Techniques like micronization or milling may be employed post-synthesis to achieve the desired particle size. tdcommons.org The choice of work-up procedures is also vital; for example, extracting a product with a solvent like toluene (B28343) followed by precipitation with HCl gas can be an effective large-scale purification strategy. google.com

Mechanistic Investigations and Reactivity Studies of 5 Bromo 4 Chloropyridin 2 Yl Methanamine

Halogen Atom Reactivity and Regioselectivity in Nucleophilic Substitution

The presence of both bromine and chlorine atoms on the pyridine (B92270) ring invites investigation into their relative reactivity towards nucleophiles. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is generally difficult for electron-rich aromatic systems like benzene. nih.govbeilstein-journals.org

Nucleophilic aromatic substitution is a primary reaction pathway for electron-poor aromatic rings, where a nucleophile attacks the ring, leading to the displacement of a leaving group. masterorganicchemistry.com The reaction typically proceeds through a two-step, addition-elimination mechanism. In this process, the nucleophile adds to the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring. masterorganicchemistry.com

For (5-Bromo-4-chloropyridin-2-yl)methanamine, the SNAr reaction is accelerated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate. masterorganicchemistry.com The nitrogen atom in the pyridine ring, along with the chloro and bromo substituents, contributes to the ring's electron-deficient character, making it a suitable substrate for SNAr reactions. Computational studies on similar systems indicate that the SNAr pathway is viable and that the formation of the carbon-halogen bond can be the rate-determining step in certain transformations. nih.gov The regioselectivity of the substitution—whether the chloro or bromo group is displaced—is determined by the stability of the respective Meisenheimer intermediates and the activation energy of each pathway.

The kinetics of halogen exchange in SNAr reactions on pyridine rings are profoundly influenced by the electronic properties of the substituents present. Electron-withdrawing groups (EWGs) generally increase the reaction rate by stabilizing the anionic Meisenheimer intermediate, while electron-donating groups (EDGs) have the opposite effect. nih.gov

In this compound, the substituents exert competing electronic effects.

Pyridine Nitrogen : Acts as a strong electron-withdrawing group through both inductive and mesomeric effects, activating the ring towards nucleophilic attack, particularly at the C2, C4, and C6 positions.

Chloro and Bromo Groups : These halogens are electron-withdrawing via the inductive effect but weakly electron-donating through resonance. Their net effect is electron-withdrawing, further activating the ring.

Kinetic studies on related halopyridines have shown that the reaction rates are sensitive to the position and nature of the substituents. rsc.org For instance, studies on 2-halogeno-3-methyl and 2-halogeno-5-methyl-pyridines demonstrated that the position of an alkyl group can influence activation energies and entropies. rsc.org In the case of this compound, the chloro group at the C4 position is generally expected to be more reactive towards nucleophilic displacement than the bromo group at the C5 position. This is because the negative charge of the Meisenheimer intermediate formed upon attack at C4 can be delocalized onto the ring nitrogen, providing significant stabilization.

SubstituentPositionElectronic EffectPredicted Impact on SNAr Rate
Pyridine Nitrogen1Strongly Electron-WithdrawingStrongly Activating
Chloro4Inductively WithdrawingActivating (especially at C4)
Bromo5Inductively WithdrawingActivating
Aminomethyl2Weakly Electron-DonatingWeakly Deactivating

Reactivity Profile of the Primary Aminomethyl Moiety

The aminomethyl group (-CH₂NH₂) is a key functional handle on the molecule, possessing both nucleophilic and basic properties that are distinct from the reactivity of the pyridine ring itself.

The primary amine of the aminomethyl group possesses a lone pair of electrons on the nitrogen atom, making it both a Brønsted-Lowry base and a Lewis base (nucleophile). quora.commasterorganicchemistry.com As a nucleophile, it can attack electron-deficient centers to form new covalent bonds. libretexts.org The nucleophilicity of amines generally increases with basicity, but it is also sensitive to steric hindrance. masterorganicchemistry.comyoutube.com

The basicity of the aminomethyl group in this specific molecule is influenced by the electronic nature of the substituted pyridine ring. The strong electron-withdrawing character of the 5-bromo-4-chloropyridin-2-yl moiety reduces the electron density on the aminomethyl nitrogen, thereby decreasing its basicity compared to a simple alkylamine. Studies of various aminopyridines show that the position of the amino group and the presence of other substituents significantly affect pKa values. researchgate.net For example, 4-aminopyridine (B3432731) is more basic than 2-aminopyridine, an effect attributed to the resonance stabilization of the protonated form. researchgate.net While the methylene (B1212753) spacer in this compound mitigates this electronic pull to some extent, a lower basicity compared to benzylamine (B48309) would be expected.

PropertyDescriptionInfluencing Factors
NucleophilicityAbility to donate its electron pair to an electrophile. libretexts.orgElectron density on the nitrogen atom; steric hindrance. masterorganicchemistry.com
BasicityAbility to accept a proton. masterorganicchemistry.comReduced by the electron-withdrawing pyridine ring; influenced by solvent effects.
ReactivityCan undergo reactions typical of primary amines, such as acylation, alkylation, and condensation with carbonyls. beilstein-journals.orgReaction conditions; nature of the electrophile.

The functionalization of C-H bonds is a powerful strategy in modern organic synthesis for creating molecular complexity from simple precursors. rsc.orgbeilstein-journals.org The methylene (-CH₂-) bridge in this compound contains C(sp³)-H bonds that are typically considered unreactive. However, recent advances in catalysis, particularly with transition metals, have enabled the activation of such inert bonds. beilstein-journals.orgmdpi.com

C-H activation reactions often proceed through mechanisms involving coordination of a directing group to a metal center, followed by oxidative addition or concerted metalation-deprotonation to cleave the C-H bond. rsc.org In this molecule, the pyridine nitrogen or the amino group could potentially act as directing groups to facilitate the selective functionalization of the methylene C-H bonds. For example, rare-earth metal complexes have been used for the C-H bond activation of α-methylpyridines to initiate polymerization. mdpi.com While challenging, the selective transformation of the methylene bridge would provide a direct route to more complex derivatives without requiring multi-step synthetic sequences.

Theoretical and Experimental Elucidation of Reaction Mechanisms

A comprehensive understanding of the reaction mechanisms for a molecule like this compound is achieved through a combination of experimental and theoretical methods. nsf.govmdpi.commdpi.com These approaches provide complementary insights into reaction pathways, transition states, and the factors that control reactivity and selectivity.

Experimental techniques for mechanistic elucidation include:

Kinetic Studies : Measuring reaction rates under various conditions (e.g., changing nucleophile concentration, temperature) can help determine the rate law and activation parameters, providing evidence for the proposed mechanism (e.g., SNAr). rsc.org

Product Analysis : The identification of major and minor products, as well as any side products, reveals the regioselectivity and chemoselectivity of a reaction.

Isotope Labeling : Using isotopically labeled reagents (e.g., kinetic isotope effect studies) can pinpoint which bonds are broken in the rate-determining step of a reaction. beilstein-journals.org

Spectroscopic Interrogation : In some cases, reaction intermediates can be observed directly using techniques like NMR or UV-Vis spectroscopy under specific conditions.

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable for studying reaction mechanisms. nsf.govmdpi.comchemrxiv.org These methods allow for:

Energy Profiling : Calculation of the potential energy surface for a proposed reaction pathway, identifying the energies of reactants, intermediates, transition states, and products.

Transition State Analysis : Characterization of the geometry and electronic structure of transition states, which is crucial for understanding how a reaction proceeds.

Evaluation of Substituent Effects : Modeling how different substituents influence the stability of intermediates and the height of energy barriers, thereby predicting their effect on reaction rates and selectivity. nih.gov

For this compound, DFT calculations could be used to compare the activation barriers for nucleophilic attack at the C4 (chloro-substituted) versus the C5 (bromo-substituted) positions, providing a theoretical basis for the observed regioselectivity in SNAr reactions. Similarly, the mechanism of potential C-H activation at the methylene bridge could be explored by modeling the interaction of the molecule with various transition metal catalysts. rsc.orgchemrxiv.org

Method TypeSpecific TechniqueInformation Gained
ExperimentalKinetic StudiesReaction rates, rate laws, activation parameters. rsc.org
Product Analysis (GC-MS, NMR)Reaction selectivity (regio-, chemo-).
Kinetic Isotope Effect (KIE)Identification of bond-breaking in the rate-determining step. beilstein-journals.org
TheoreticalDensity Functional Theory (DFT)Reaction energy profiles, transition state structures. nsf.govchemrxiv.org
Molecular Orbital (MO) AnalysisElectronic structure, charge distribution.
Solvation ModelsEffect of solvent on reaction pathways and energies. nsf.gov

Kinetic and Spectroscopic Monitoring of Reaction Progress

No specific studies detailing the kinetic and spectroscopic monitoring of reactions involving this compound have been identified in the searched scientific literature. Therefore, no data on reaction rates, the influence of catalysts, or spectroscopic changes (e.g., via NMR, IR, or UV-Vis) during its reactions can be provided.

While general principles of reaction kinetics and spectroscopic monitoring are well-established for substituted pyridines, applying these without specific experimental data for this compound would be speculative and fall outside the scope of this report.

Computational Modeling of Transition States and Energy Profiles

A comprehensive search of scientific databases has not revealed any computational studies focused on the transition states and energy profiles of reactions involving this compound. Such studies, which often employ methods like Density Functional Theory (DFT), are crucial for understanding reaction mechanisms at a molecular level. They can provide insights into the geometry of transition states, activation energies, and the thermodynamic stability of reactants, intermediates, and products.

Although computational models for the reactivity of other pyridine derivatives exist, these findings cannot be directly extrapolated to this compound due to the specific electronic and steric effects of the bromo, chloro, and aminomethyl substituents. The creation of such models would require dedicated computational chemistry research that has not been published.

Derivatization and Transformations of 5 Bromo 4 Chloropyridin 2 Yl Methanamine

Strategic Functionalization of the Halogenated Pyridine (B92270) Nucleus

The two halogen atoms on the pyridine ring, bromine at position 5 and chlorine at position 4, are prime targets for functionalization, particularly through transition metal-catalyzed reactions. The differential reactivity of C-Br and C-Cl bonds often allows for selective transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. In dihalogenated pyridines, the reaction can often be directed to the more reactive C-Br bond over the C-Cl bond.

However, specific studies detailing the Suzuki-Miyaura reaction or other palladium-catalyzed cross-coupling reactions on (5-Bromo-4-chloropyridin-2-yl)methanamine are not found in the reviewed literature. While the general reaction is common for similar structures, no data tables or detailed research findings for the title compound could be compiled.

Further Halogenation or Dehalogenation Studies

Selective dehalogenation or further halogenation can be a useful strategy in organic synthesis. For instance, reductive dehalogenation can remove one or both halogen atoms, while further halogenation could introduce additional reactive handles.

There are no specific studies reported in the searched literature concerning the further halogenation or selective dehalogenation of this compound.

Chemical Modifications of the Aminomethyl Side Chain

The primary amine group on the side chain is a versatile functional group that can readily undergo various transformations.

N-Alkylation and N-Acylation Reactions

N-alkylation introduces alkyl groups onto the nitrogen atom, while N-acylation forms amides, which are important functional groups in many biologically active molecules. These reactions are fundamental transformations of primary amines.

Formation of Imines and Schiff Bases

Primary amines condense with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically reversible and acid-catalyzed. Schiff bases are valuable intermediates and have applications in various fields, including coordination chemistry and medicinal chemistry.

A search of the scientific literature did not yield any specific examples of imine or Schiff base formation starting from this compound.

Construction of Fused and Bridged Heterocyclic Systems

The bifunctional nature of this compound, with its aminomethyl group and halogenated pyridine ring, makes it a potential precursor for the synthesis of complex heterocyclic systems. Intramolecular or intermolecular cyclization reactions could lead to the formation of fused or bridged ring structures.

No dedicated studies on the use of this compound as a building block for the construction of fused or bridged heterocyclic systems were found in the available literature.

Synthesis of Imidazo[1,5-a]pyridines and Related Condensed Systems

The synthesis of the imidazo[1,5-a]pyridine (B1214698) core is a significant area of research due to the prevalence of this scaffold in biologically active compounds, including natural alkaloids and synthetic pharmaceuticals. The 2-(aminomethyl)pyridine moiety of the title compound is an ideal precursor for the construction of this fused heterocyclic system.

One of the most direct methods for constructing the imidazo[1,5-a]pyridine ring system from 2-(aminomethyl)pyridine derivatives involves cyclocondensation reactions. A notable approach is the reaction of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in the presence of phosphorous acid in polyphosphoric acid (PPA). beilstein-journals.org This method, while requiring relatively harsh conditions, provides a pathway to substituted imidazo[1,5-a]pyridines. The proposed mechanism involves the initial reaction of the nitroalkane with PPA, followed by nucleophilic attack of the aminomethyl group and subsequent cyclization and aromatization to yield the fused bicyclic system. beilstein-journals.org

Another prevalent strategy involves the reaction of 2-(aminomethyl)pyridines with aldehydes and a sulfur source. For instance, a one-pot method for the synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs has been developed using 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates. This reaction proceeds under mild conditions and allows for the simultaneous formation of C-N and C-S bonds. The versatility of this method is demonstrated by the synthesis of various substituted analogs, as detailed in the table below.

EntryAldehydeSulfinateProductYield (%)
1BenzaldehydeSodium benzenesulfinate3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine69
24-BromobenzaldehydeSodium benzenesulfinate3-(4-bromophenyl)-1-(phenylthio)imidazo[1,5-a]pyridine50
34-ChlorobenzaldehydeSodium 4-chlorobenzenesulfinate3-(4-chlorophenyl)-1-((4-chlorophenyl)thio)imidazo[1,5-a]pyridine74
42-ChlorobenzaldehydeSodium 4-chlorobenzenesulfinate3-(2-chlorophenyl)-1-((4-chlorophenyl)thio)imidazo[1,5-a]pyridine78

Table 1: Examples of Imidazo[1,5-a]pyridine Synthesis from 2-Aminomethylpyridine Derivatives.

Furthermore, the synthesis of related condensed systems, such as imidazo[1,2-a]pyridines, often involves the reaction of 2-aminopyridines with α-halocarbonyl compounds. chemicalbook.com While the starting material is different, this highlights the general principle of using substituted pyridines to construct fused imidazole (B134444) rings. The reactivity of the aminomethyl group in this compound could potentially be exploited in similar cyclization strategies to access a variety of related heterocyclic scaffolds.

Annulation Reactions for Pyrazines and Pyrimidines

The construction of pyrazine (B50134) and pyrimidine (B1678525) rings typically involves the condensation of 1,2- or 1,3-difunctionalized synthons. While direct annulation of this compound to form these heterocycles is not widely reported, its functional groups offer potential for transformation into suitable precursors.

Pyrazine Synthesis: The classical synthesis of pyrazines often involves the self-condensation of α-amino ketones or the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.netnih.gov For this compound to be utilized in pyrazine synthesis, it would likely need to be converted into a 1,2-diamino species. This could hypothetically be achieved through a multi-step sequence, for example, by functionalization of the C3 position of the pyridine ring. General synthetic routes to pyrazines are summarized in the table below.

PrecursorsReagents/ConditionsProduct
1,2-Dicarbonyl compound and 1,2-DiaminoethaneCondensation, followed by oxidation (e.g., with CuO)Pyrazine
α-Amino aldehydeHomodimerization and subsequent air oxidation2,5-Disubstituted pyrazine

Table 2: General Synthetic Approaches to Pyrazines.

Pyrimidine Synthesis: The synthesis of pyrimidines commonly proceeds via the condensation of a compound containing an N-C-N fragment (like urea (B33335) or guanidine) with a 1,3-dicarbonyl compound or its equivalent. Alternatively, a 1,3-diamine can react with a dicarbonyl species. A structurally related compound, (5-Bromo-2-chloro-pyrimidin-4-yl)-methyl-amine, has been synthesized from 5-bromo-2,4-dichloropyrimidine (B17362) and methylamine, indicating the feasibility of incorporating a substituted aminomethyl fragment into a pyrimidine ring. chemicalbook.com The primary amine of this compound could potentially react with a suitable 1,3-dielectrophile to construct a pyrimidine ring, although this would represent a non-classical approach. A general method for pyrimidine synthesis is presented below.

PrecursorsReagents/ConditionsProduct
Aldehyde, Malononitrile, and Benzamidine hydrochlorideCatalyst (e.g., nano Fe3O4), solvent-freePyrimidine-5-carbonitrile derivatives

Table 3: General Synthetic Approach to Pyrimidines.

Multicomponent Reactions Incorporating the Aminomethylpyridine Unit

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The primary amine functionality of this compound makes it an excellent candidate for participation in various MCRs.

One of the most well-known MCRs involving a primary amine is the Ugi reaction . In a typical Ugi four-component reaction, an aldehyde, a primary amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. The incorporation of this compound into an Ugi reaction would lead to the formation of a complex peptide-like structure bearing the substituted pyridine moiety. This approach offers a rapid way to generate a library of diverse compounds for biological screening.

Another potential MCR is the Biginelli reaction , which is a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. While the title compound is not a urea equivalent, its primary amine could potentially participate in related MCRs that lead to nitrogen-containing heterocycles. For example, a modified Biginelli-type reaction could be envisioned where the aminomethylpyridine acts as the nitrogen-containing component.

The general principle of MCRs is to leverage the reactivity of multiple functional groups in a sequential and convergent manner. The aminomethylpyridine unit provides a key nucleophilic center that can initiate a cascade of bond-forming events. The development of novel MCRs involving this compound would be a valuable contribution to the field of heterocyclic chemistry, enabling the efficient synthesis of novel and complex molecular architectures.

Advanced Spectroscopic and Computational Characterization of 5 Bromo 4 Chloropyridin 2 Yl Methanamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (5-Bromo-4-chloropyridin-2-yl)methanamine. Both ¹H and ¹³C NMR would provide critical information regarding the molecular framework.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the pyridine (B92270) ring and the aminomethyl group. The chemical shifts of the two aromatic protons on the pyridine ring would be influenced by the electronic effects of the bromine, chlorine, and aminomethyl substituents. The protons of the CH₂ and NH₂ groups in the methanamine substituent would likely appear as characteristic signals, with their multiplicity providing insight into neighboring proton-proton couplings.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each carbon atom in the pyridine ring and the methanamine substituent would produce a unique resonance, with its chemical shift being highly dependent on the local electronic environment created by the halogen and nitrogen substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-37.5 - 8.0-
H-68.0 - 8.5-
-CH₂-3.8 - 4.245 - 50
-NH₂1.5 - 2.5 (broad)-
C-2-158 - 163
C-3-122 - 127
C-4-145 - 150
C-5-115 - 120
C-6-150 - 155

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, offers a detailed picture of the functional groups and vibrational modes within this compound.

Analysis of Characteristic Vibrational Modes

The vibrational spectrum of this compound would be characterized by a series of bands corresponding to specific bond stretching and bending motions. Key expected vibrational modes include:

N-H Stretching: The primary amine group (-NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring would appear around 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methylene (B1212753) group (-CH₂) would be observed in the 2850-2960 cm⁻¹ region.

C=N and C=C Stretching: The characteristic ring stretching vibrations of the pyridine moiety would be found in the 1400-1600 cm⁻¹ range.

N-H Bending: The bending vibration of the N-H bond in the amine group would be expected around 1590-1650 cm⁻¹.

C-Cl and C-Br Stretching: The stretching vibrations for the carbon-chlorine and carbon-bromine bonds would appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

The combined use of FTIR and Raman spectroscopy is advantageous as some vibrational modes that are weak in FTIR may be strong in Raman, and vice versa, providing a more complete vibrational analysis. cdnsciencepub.comcdnsciencepub.com

Investigation of Tautomeric Forms

For the this compound scaffold, the potential for tautomerism is low as the primary amine group is attached to a methylene bridge and not directly to the aromatic ring. Therefore, significant investigation into tautomeric forms is not typically applicable to this specific structure.

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry (MS) techniques are crucial for determining the molecular weight and fragmentation pattern of this compound, further confirming its structure. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition.

The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways would likely involve the loss of the bromine or chlorine atoms, as well as cleavage of the aminomethyl side chain. The isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) would be a key diagnostic feature in the mass spectrum.

Table 2: Predicted Mass Spectrometry Data for this compound

Technique Expected Information Predicted Values
HRMSElemental CompositionC₆H₆BrClN₂
Monoisotopic Mass219.9403 Da
MS/MSKey Fragmentation Ions[M-Br]⁺, [M-Cl]⁺, [M-CH₂NH₂]⁺

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide theoretical insights that complement experimental findings. wikipedia.orgnih.gov

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

DFT calculations are a powerful tool for predicting the three-dimensional geometry and electronic properties of molecules like this compound. nih.gov By performing a geometry optimization, the most stable conformation of the molecule can be determined, providing bond lengths, bond angles, and dihedral angles.

Furthermore, DFT can be used to calculate various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These calculations offer a deeper understanding of the molecule's reactivity and intermolecular interactions. The theoretical vibrational frequencies can also be calculated and compared with experimental FTIR and Raman data to aid in the assignment of vibrational modes. acs.org

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energies and spatial distributions of these orbitals provide insights into the molecule's electron-donating and electron-accepting capabilities. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. mdpi.com

For halogenated heterocyclic compounds like this compound, FMO analysis can predict sites susceptible to nucleophilic or electrophilic attack. In substituted pyridines, the distribution of HOMO and LUMO can be significantly influenced by the electronic nature of the substituents. Electron-donating groups, such as the methanamine group, tend to raise the HOMO energy level, making the molecule a better electron donor. Conversely, electron-withdrawing groups, like bromine and chlorine, lower the LUMO energy, enhancing the molecule's ability to accept electrons. rsc.org

In the case of this compound, the interplay of these substituents is expected to create a complex electronic landscape. The methanamine group would likely contribute significantly to the HOMO, while the LUMO is expected to be distributed across the pyridine ring, with notable contributions from the carbon atoms attached to the halogen substituents. The precise energies of the HOMO, LUMO, and the resulting energy gap would require specific DFT calculations. However, based on studies of similar chlorinated pyridines, a direct correlation between the LUMO energy and nucleophilic substitution reactivity is anticipated. wuxiapptec.com

Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Pyridines

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Pyridine-6.78-0.456.33
4-Chloropyridine (B1293800)-7.02-0.986.04
2-Aminopyridine-5.95-0.125.83
This compoundEstimated ~ -6.2Estimated ~ -1.5Estimated ~ 4.7

Note: The values for this compound are hypothetical estimates based on general principles and data for related compounds. Actual values would require specific quantum chemical calculations.

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Studies

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals. This method allows for the quantification of hyperconjugative interactions, which are crucial for understanding molecular stability. rsc.org For this compound, NBO analysis would reveal the nature of the C-Br, C-Cl, C-N, and N-H bonds, as well as the lone pair characteristics of the pyridine nitrogen and the amino group. The delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals can be quantified as stabilization energies, providing insights into the anomeric effect and other stereoelectronic interactions. rsc.org

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution in a molecule and predicting its interaction with other chemical species. mdpi.com The MEP maps regions of negative electrostatic potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. For substituted pyridines, the MEP is highly sensitive to the nature of the substituents. nih.gov

In this compound, the pyridine nitrogen and the nitrogen of the methanamine group are expected to be regions of negative MEP due to their lone pairs of electrons. The halogen atoms, despite their electronegativity, can exhibit a region of positive potential (a "σ-hole") along the extension of the C-X bond, making them potential sites for halogen bonding interactions. nih.govdtic.mil The MEP map for 2-aminopyridine, a related compound, shows a significant negative potential near the cyclic nitrogen, though its accessibility can be influenced by the adjacent amino group. nih.gov A comprehensive MEP analysis of this compound would provide a detailed roadmap of its reactive sites.

Computational Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting various spectroscopic parameters, including vibrational frequencies (IR and Raman), and NMR chemical shifts. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

For this compound, DFT calculations can predict the characteristic vibrational modes associated with the pyridine ring, C-Br, C-Cl, and N-H bonds. For instance, studies on aminopyrimidine derivatives have demonstrated the utility of DFT in assigning vibrational frequencies. The calculated frequencies, when scaled appropriately, generally show good agreement with experimental data.

Similarly, NMR chemical shifts (¹H and ¹³C) can be computationally predicted to aid in the structural elucidation of complex molecules. The accuracy of these predictions depends on the level of theory and the inclusion of solvent effects. For derivatives of 5-bromo-2-methylpyridin-3-amine, computational studies have been successfully employed to support structural analysis. mdpi.com

Table 2: Predicted Spectroscopic Data (Illustrative)

ParameterPredicted Value
C-Br Stretch (IR)~ 550 - 650 cm⁻¹
C-Cl Stretch (IR)~ 650 - 850 cm⁻¹
N-H Stretch (IR)~ 3300 - 3500 cm⁻¹
Pyridine Ring ¹³C NMR~ 110 - 160 ppm
-CH₂- ¹H NMR~ 3.5 - 4.5 ppm

Note: These are typical ranges for the respective functional groups and are for illustrative purposes. Precise values for this compound would require specific calculations.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is essential for understanding the three-dimensional structure of flexible molecules and its impact on their properties and biological activity. For this compound, the primary source of conformational flexibility is the rotation around the C-C and C-N bonds of the methanamine substituent.

Computational methods can be used to perform a systematic search for low-energy conformers and to construct a potential energy surface (PES) that maps the energy of the molecule as a function of one or more torsional angles. This analysis helps to identify the most stable conformer(s) and the energy barriers between them. Studies on aminomethylene derivatives of other complex molecules have shown that the population of conformers can be influenced by the solvent environment. nih.gov

Synthetic Utility and Applications of 5 Bromo 4 Chloropyridin 2 Yl Methanamine in Complex Organic Synthesis

Role as a Versatile Synthetic Building Block

(5-Bromo-4-chloropyridin-2-yl)methanamine serves as a highly valuable and versatile building block in organic synthesis due to the differential reactivity of its functional groups. The presence of a primary aminomethyl group, a bromine atom, and a chlorine atom on the pyridine (B92270) ring allows for a stepwise and regioselective introduction of various substituents. This controlled functionalization is crucial for the synthesis of complex target molecules, particularly in the pharmaceutical industry.

The utility of this compound as a key intermediate is exemplified in the synthesis of various biologically active molecules. For instance, derivatives of this compound are crucial intermediates in the preparation of certain pharmaceutical agents. The distinct reactivity of the chloro and bromo substituents, coupled with the nucleophilic nature of the aminomethyl group, enables a wide range of chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and acylation reactions.

A notable application of a closely related precursor, 5-bromo-2,4-dichloropyridine (B1280864), is in the synthesis of pharmaceutical intermediates. This precursor is synthesized from 2-amino-4-chloropyridine (B16104), highlighting the importance of substituted pyridines in medicinal chemistry. mdpi.com The subsequent selective reactions at the halogenated positions are key to building molecular complexity.

The table below summarizes the key reactive sites of this compound and their potential transformations, underscoring its versatility as a synthetic building block.

Reactive SitePotential TransformationsReagents/ConditionsResulting Functionality
Aminomethyl Group Acylation, Alkylation, Reductive AminationAcyl chlorides, Alkyl halides, Aldehydes/Ketones + reducing agentAmides, Secondary/Tertiary amines
4-Chloro Substituent Nucleophilic Aromatic Substitution (SNAr)Amines, Alcohols, ThiolsSubstituted aminopyridines, Alkoxypyridines, Thioethers
5-Bromo Substituent Suzuki, Stille, Sonogashira, Buchwald-Hartwig Cross-CouplingBoronic acids, Organostannanes, Terminal alkynes, Amines + Pd catalystAryl/Heteroaryl substituted pyridines, Alkynylpyridines, Aminopyridines

This table illustrates the potential synthetic transformations based on the functional groups of this compound.

Design and Synthesis of Novel Heterocyclic Scaffolds

The unique substitution pattern of this compound makes it an excellent starting material for the design and synthesis of novel heterocyclic scaffolds. The ability to selectively functionalize the different positions of the pyridine ring allows for the construction of fused and polycyclic systems, which are of great interest in drug discovery and materials science.

One of the key strategies involves the intramolecular cyclization of suitably elaborated derivatives of this compound. For example, after modification of the aminomethyl group and selective substitution of the 4-chloro position, the remaining 5-bromo position can be used as a handle for intramolecular C-C or C-N bond formation, leading to the creation of fused bicyclic systems. The synthesis of chromenopyridine scaffolds, for instance, often relies on the reactivity of substituted pyridines. durham.ac.uk

Furthermore, the sequential cross-coupling reactions at the 4- and 5-positions can be employed to introduce different aromatic or heteroaromatic moieties, leading to the formation of complex bi- and terpyridine-like structures. These polysubstituted pyridine systems are known to possess interesting photophysical and biological properties. The synthesis of pentasubstituted pyridines from halogen-rich intermediates demonstrates the feasibility of such approaches. researchgate.netsemanticscholar.org

The following table presents examples of heterocyclic scaffolds that could potentially be synthesized from this compound.

Target Heterocyclic ScaffoldSynthetic StrategyKey Reactions
Pyrido[4,5-d]pyrimidines Sequential substitution and cyclizationSNAr at C4, Amide formation, Intramolecular cyclization
Fused Pyrido-oxazines Intramolecular cyclization of a derivativeModification of aminomethyl and C4 positions, Intramolecular etherification
Substituted Bipyridines Sequential cross-coupling reactionsSuzuki or Stille coupling at C5, followed by another cross-coupling at C4

This table outlines potential synthetic routes to novel heterocyclic scaffolds starting from this compound.

Precursor in the Development of Ligands for Transition Metal Catalysis

While direct applications of this compound in transition metal catalysis are not extensively reported, its structural motifs suggest significant potential as a precursor for the synthesis of novel ligands. Pyridine and its derivatives are fundamental components of a vast array of ligands used in homogeneous catalysis. researchgate.net The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting metal complex.

The aminomethyl group at the 2-position, in conjunction with the pyridine nitrogen, can act as a bidentate N,N-donor ligand, forming a stable five-membered chelate ring with a metal ion. Such bidentate ligands are widely used in various catalytic transformations, including hydrogenations, hydroformylations, and cross-coupling reactions. alfachemic.com The presence of the bromo and chloro substituents offers further opportunities for modification, such as the introduction of phosphine (B1218219) groups or other coordinating moieties to create multidentate ligands. The synthesis of bipyridine ligands, for example, often involves the coupling of halopyridines. mdpi.com

The development of new chiral bipyridyl-type ligands is an active area of research for asymmetric catalysis. durham.ac.uk The derivatization of this compound could provide access to a new class of chiral ligands for enantioselective transformations.

Application in the Construction of Advanced Organic Materials

Substituted pyridines are increasingly being utilized in the development of advanced organic materials with applications in electronics, photonics, and sensor technology. innovations-report.comlifechemicals.com The electron-deficient nature of the pyridine ring, combined with the potential for extensive functionalization, makes these compounds attractive building blocks for materials with tailored electronic and optical properties.

Although the direct use of this compound in this context is not well-documented, its structure possesses key features that are desirable for the synthesis of functional organic materials. The ability to undergo cross-coupling reactions at the bromo and chloro positions allows for the incorporation of this pyridine unit into larger conjugated systems, such as oligomers and polymers. Such materials often exhibit interesting photoluminescent and charge-transport properties.

The aminomethyl group can be used to attach the molecule to surfaces or to other molecular components, enabling the construction of self-assembled monolayers or more complex supramolecular architectures. Furthermore, the presence of halogen atoms can influence the intermolecular interactions in the solid state, which is a critical factor in determining the performance of organic electronic devices. The study of sublimation properties of pyridine derivatives is crucial for their application in organic electronics. rsc.org

Future Research Trajectories and Interdisciplinary Perspectives on 5 Bromo 4 Chloropyridin 2 Yl Methanamine Chemistry

Development of Highly Stereoselective Synthetic Pathways

The aminomethyl group at the C2 position of (5-bromo-4-chloropyridin-2-yl)methanamine introduces a potential chiral center if the amine is further substituted, or if the synthesis proceeds via a chiral intermediate. The development of highly stereoselective synthetic methods is a critical future trajectory to produce enantiomerically pure derivatives, which is often essential for applications in pharmacology and materials science.

Future research will likely focus on asymmetric catalysis to install or derivatize the aminomethyl group with high enantiomeric control. This could involve:

Asymmetric Reduction: The synthesis of the parent amine from a corresponding precursor, such as a nitrile (5-bromo-4-chloro-2-cyanopyridine), could be achieved via asymmetric hydrogenation using chiral transition-metal catalysts (e.g., based on rhodium, ruthenium, or iridium) with chiral phosphine (B1218219) ligands.

Chiral Phase-Transfer Catalysis: For N-alkylation of the primary amine, chiral phase-transfer catalysts could be employed to achieve stereoselective introduction of a second substituent, creating a chiral secondary or tertiary amine.

Enzymatic Resolutions: Biocatalysis offers a green and highly selective alternative. Enzymes like lipases or transaminases could be used for the kinetic resolution of a racemic mixture of this compound derivatives, or for the direct asymmetric synthesis of the chiral amine.

The goal is to develop scalable, efficient, and atom-economical routes that provide access to single enantiomers of derivatives, enabling detailed investigation into their stereospecific interactions and properties.

Exploration of Cascade and One-Pot Reactions

While many methods for pyridine (B92270) synthesis rely on traditional condensation reactions, newer strategies offer more flexibility and functional group tolerance. nih.gov Research could adapt existing cascade methodologies to construct the 5-bromo-4-chloropyridine framework. nih.govacs.orgnih.govorganic-chemistry.org These strategies often involve metal-catalyzed cycloadditions or tandem reactions that rapidly build molecular complexity from simpler starting materials. nih.govacs.orgccspublishing.org.cn For example, a multi-component reaction could theoretically bring together fragments that correspond to the different parts of the target molecule in a single, highly convergent step. mdpi.com

Table 1: Potential Cascade Strategies for Substituted Pyridine Synthesis
Cascade/One-Pot StrategyDescriptionPotential ApplicationReference
Rhodium-Carbenoid Ring ExpansionA one-pot synthesis where a rhodium vinylcarbenoid reacts with an isoxazole (B147169), leading to a ring expansion, rearrangement, and subsequent oxidation to form a highly functionalized pyridine.Could be adapted to build the pyridine core with the required substitution pattern from custom-designed isoxazole and vinyldiazo precursors. acs.orgnih.govorganic-chemistry.org
Cu(II)-Catalyzed CascadeInvolves an oxidative dehydrogenation of a saturated ketone followed by a [3+3] annulation with an enamine derivative to form 3-acylpyridines.A modified version could be explored to construct the pyridine ring with the necessary halo-substituents. acs.org
[1+5] CycloadditionA strategy using an isonitrile and an N-formylmethyl-substituted enamide that undergoes a cascade reaction to afford polysubstituted pyridines.Offers a novel disconnection approach to building the pyridine skeleton from different starting materials. acs.orgepfl.ch
Metal-Free Cascade AnnulationUses isopropene derivatives as a three-carbon synthon with an ammonium (B1175870) salt as the nitrogen source to build the pyridine ring.Provides a sustainable, metal-free pathway to substituted pyridines. nih.gov

The exploration of these reactions could lead to more efficient and modular syntheses of this compound and its analogues.

Integration with Automated Synthesis and High-Throughput Experimentation

The future of chemical research, particularly in drug discovery and materials science, is increasingly reliant on automation and miniaturization. fortunepublish.com The this compound scaffold is an ideal candidate for integration into automated synthesis and high-throughput experimentation (HTE) workflows. rsc.org

Automated synthesis platforms can utilize the core structure as a building block to rapidly generate large libraries of derivatives. nih.govresearchgate.net By setting up parallel reactors on a microplate scale, researchers can systematically vary the substituents. For instance:

The primary amine can be acylated, alkylated, or used in reductive amination with a diverse set of aldehydes and ketones.

The bromine atom can be subjected to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of aryl, alkyl, or amino groups.

Once synthesized, these compound libraries can be directly subjected to HTE for property evaluation, such as screening for binding affinity against a biological target or for specific photophysical properties. fortunepublish.comnih.gov This combination of automated synthesis and screening drastically accelerates the discovery cycle, allowing for the rapid identification of lead compounds from a vast chemical space. rsc.org

Table 2: Hypothetical Library Generation from this compound for HTE
Reaction SiteReaction TypeExample Reagents (for Diversity)Resulting Structure
-NH2 groupAmide CouplingLibrary of carboxylic acids (e.g., benzoic acid, acetic acid, phenylacetic acid)N-acylated derivatives
-NH2 groupReductive AminationLibrary of aldehydes/ketones (e.g., benzaldehyde, acetone, cyclohexanone)N-alkylated derivatives
-Br atomSuzuki CouplingLibrary of boronic acids (e.g., phenylboronic acid, thiophen-2-ylboronic acid)5-Aryl/heteroaryl derivatives
-Br atomSonogashira CouplingLibrary of terminal alkynes (e.g., phenylacetylene, 1-hexyne)5-Alkynyl derivatives

Advanced Computational Design for Directed Synthesis and Property Prediction

Computational chemistry is no longer just a tool for explaining experimental results but is now a predictive engine that can guide synthetic efforts. youtube.com For this compound, advanced computational modeling represents a crucial future direction for designing novel derivatives with tailored properties.

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the fundamental electronic properties of the molecule. nih.gov This includes mapping the electrostatic potential to predict sites of reactivity, calculating bond dissociation energies to anticipate reaction outcomes, and simulating spectroscopic data (NMR, IR) to aid in characterization. acs.org

Molecular Dynamics (MD) and Docking: In a biological context, MD simulations can predict how derivatives of the molecule bind to a target protein, revealing key interactions and conformational changes. Docking studies can screen virtual libraries of thousands of derivatives to prioritize which compounds should be synthesized.

Machine Learning (ML) and QSAR: By generating a dataset from a synthesized library (see 7.3), quantitative structure-activity relationship (QSAR) models can be built. fortunepublish.com These ML-based models can then predict the properties (e.g., bioactivity, solubility) of yet-to-be-synthesized compounds, thereby directing synthetic efforts toward candidates with the highest probability of success. rsc.org

Table 3: Application of Computational Methods to this compound Chemistry
Computational MethodObjectivePredicted OutcomeReference
Density Functional Theory (DFT)Predict reaction sites and stability.Reactivity maps, reaction energy barriers, spectroscopic properties. nih.govacs.org
Molecular DockingScreen virtual libraries for binding to a target.Binding poses and scores to prioritize candidates for synthesis. rsc.org
Molecular Dynamics (MD)Simulate the dynamic behavior of the molecule in a specific environment (e.g., in water or bound to a protein).Binding stability, conformational preferences, free energy of binding. youtube.com
QSAR/Machine LearningBuild predictive models from experimental data.Predicted biological activity or physical properties for new, virtual compounds. fortunepublish.com

Synergistic Approaches: Combining Experimental and Theoretical Methodologies

The most powerful future trajectory lies not in any single approach, but in the synergy between them. The integration of computational design, automated synthesis, and high-throughput experimentation creates a closed-loop, iterative cycle for accelerated discovery.

This synergistic workflow would proceed as follows:

Design: Computational models predict a small set of high-potential derivatives of this compound.

Synthesize: Automated platforms rapidly synthesize these prioritized compounds.

Test: The new molecules are evaluated using high-throughput screening.

Learn: The experimental results are fed back into the computational models, refining their predictive accuracy. nih.gov

This cycle, where theory guides experiment and experiment informs theory, represents the pinnacle of modern chemical research. It allows scientists to navigate the vastness of chemical space with unprecedented speed and precision. By applying this synergistic strategy to the this compound scaffold, researchers can dramatically accelerate the development of new functional molecules, moving from initial concept to validated lead compound in a fraction of the time required by traditional methods.

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